3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure features:
- A 3-(3-bromophenyl) substituent at position 3, introducing steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrF2N3/c23-14-3-1-2-13(10-14)21-19-12-26-20-9-6-16(25)11-18(20)22(19)28(27-21)17-7-4-15(24)5-8-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVURJMQOTOJNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazoloquinolines exhibit significant anti-inflammatory properties. Specifically, studies have shown that compounds similar to 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition is primarily linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Case Study: Inhibition of NO Production
In a comparative study, several derivatives demonstrated IC50 values that were comparable to established anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings highlight the potential of structural modifications to enhance anti-inflammatory efficacy while minimizing cytotoxic effects.
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been extensively studied, with evidence supporting their activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups such as bromine and fluorine enhance biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities with related pyrazolo[4,3-c]quinoline derivatives:
Impact of Substituents on Bioactivity
- Halogenation : The target compound’s 8-fluoro and 3-bromophenyl groups likely enhance binding to hydrophobic pockets in target proteins, similar to ELND006’s trifluoromethyl and difluoro motifs . Bromine’s larger atomic radius may improve steric interactions compared to chlorine or fluorine .
- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-donating groups (e.g., methoxy in ) exhibit improved solubility but reduced metabolic stability. In contrast, the target’s electron-withdrawing halogens may slow oxidative metabolism .
Pharmacological Profiles
- Anti-Inflammatory Activity: Derivatives like 2i and 2m (IC50 ~ submicromolar) inhibit NO production and iNOS/COX-2 expression . The target compound’s halogenation pattern may favor different signaling pathways, such as kinase inhibition.
- Neuroactive Potential: ELND006 and ELND007 demonstrate that sulfonyl and trifluoromethyl groups enable gamma-secretase inhibition, a mechanism absent in the target compound due to its distinct substituents .
Key Research Findings and Gaps
- Synthetic Feasibility : The target compound’s bromo- and fluoro-substituted aryl groups may require Pd-catalyzed cross-coupling, as seen in analogous syntheses .
- Unexplored Bioactivity : While anti-inflammatory and neuroactive effects are documented in analogs , the target’s dual halogenation merits evaluation in oncology or antimicrobial assays.
- Physicochemical Properties : Computational modeling (e.g., LogP, PSA) predicts moderate lipophilicity (~3.5) due to halogens, balancing membrane penetration and aqueous solubility .
Biological Activity
The compound 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on current research findings.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes bromine and fluorine substituents, which are known to influence biological activity.
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. Specifically, studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
- Mechanism of Action : The inhibition is primarily through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For instance, a related compound exhibited an IC50 value of 0.39 μM for NO production inhibition, indicating potent activity against inflammation .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. Studies indicate that these compounds can induce apoptosis in various cancer cell lines.
- Case Study : A derivative showed selective cytotoxicity against hematological tumor cell lines with an IC50 value of 1.00 ± 0.42 μM, demonstrating significant efficacy while maintaining lower toxicity in normal cells (IC50 > 25 μM) .
Antimicrobial Activity
The antimicrobial properties of related pyrazolo compounds have been documented, suggesting potential applications in treating infections.
- Research Findings : Certain derivatives have shown effectiveness against both bacterial and fungal strains, although specific data on the compound is limited .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been employed to understand how structural modifications influence biological activity. Key findings include:
- Substitution Effects : The position of substituents on the phenyl rings significantly affects the inhibitory potency against NO production. Para-substituted compounds generally exhibit better activity than ortho or meta substitutions .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value | Mechanism/Notes |
|---|---|---|---|
| Anti-inflammatory | Pyrazolo derivative | 0.39 μM | Inhibition of iNOS and COX-2 |
| Anticancer | Pyrazolo derivative | 1.00 ± 0.42 μM | Induces apoptosis in hematological tumors |
| Antimicrobial | Related pyrazolo compounds | Variable | Effective against bacterial and fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
